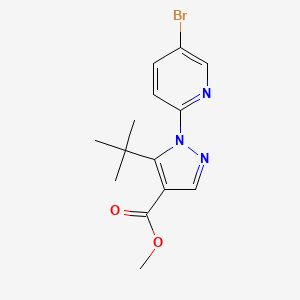

Methyl 1-(5-bromopyridin-2-YL)-5-tert-butylpyrazole-4-carboxylate

Description

Properties

IUPAC Name |

methyl 1-(5-bromopyridin-2-yl)-5-tert-butylpyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BrN3O2/c1-14(2,3)12-10(13(19)20-4)8-17-18(12)11-6-5-9(15)7-16-11/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIWZTEGEKNCSPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=NN1C2=NC=C(C=C2)Br)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50674876 | |

| Record name | Methyl 1-(5-bromopyridin-2-yl)-5-tert-butyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150164-28-5 | |

| Record name | Methyl 1-(5-bromopyridin-2-yl)-5-tert-butyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Methyl 1-(5-bromopyridin-2-yl)-5-tert-butylpyrazole-4-carboxylate is a synthetic compound with notable biological activities, particularly in the realm of pharmacology and medicinal chemistry. This article explores its chemical properties, biological mechanisms, and relevant research findings.

- Molecular Formula : C14H16BrN3O2

- Molecular Weight : 338.2 g/mol

- CAS Number : 1150164-28-5

- IUPAC Name : Methyl 1-(5-bromopyridin-2-yl)-5-tert-butylpyrazole-4-carboxylate

The compound features a pyrazole ring and a brominated pyridine moiety, which contribute to its biological activity. Its structural complexity allows for interactions with various biological targets.

Research indicates that compounds similar to methyl 1-(5-bromopyridin-2-yl)-5-tert-butylpyrazole-4-carboxylate often act as inhibitors of specific enzymes or receptors involved in disease processes. The presence of the bromine atom may enhance binding affinity to certain biological targets due to increased lipophilicity and electronic effects.

Pharmacological Studies

- Inhibition of Kinases : Compounds in this class have shown potential as selective inhibitors of Rho-associated protein kinase (ROCK). For instance, related studies have reported IC50 values in the nanomolar range, indicating potent inhibition .

- Effect on Aqueous Humor Outflow : Some studies have demonstrated that pyrazole derivatives can enhance aqueous humor outflow in porcine eyes, suggesting potential applications in treating glaucoma .

- Cell Viability Assays : In vitro assays have indicated that methyl 1-(5-bromopyridin-2-yl)-5-tert-butylpyrazole-4-carboxylate may affect cell viability and proliferation in cancer cell lines, although specific data on this compound is limited.

Case Studies and Experimental Data

| Study | Findings |

|---|---|

| Pharmacology Study | Demonstrated that related compounds can significantly increase ex vivo aqueous humor outflow and inhibit myosin light chain phosphorylation. |

| Reported IC50 values for related compounds around 3 nM against ROCK-II, with minimal off-target effects. |

Safety and Handling

Methyl 1-(5-bromopyridin-2-YL)-5-tert-butylpyrazole-4-carboxylate should be handled with care due to potential hazards associated with its chemical structure. Safety data sheets recommend using personal protective equipment (PPE) and ensuring proper storage conditions at room temperature.

Scientific Research Applications

Medicinal Chemistry

Methyl 1-(5-bromopyridin-2-yl)-5-tert-butylpyrazole-4-carboxylate has been explored for its potential therapeutic applications, particularly in oncology and neurology.

Case Study : A study investigating similar pyrazole derivatives demonstrated their ability to inhibit specific kinases involved in tumor growth, suggesting that this compound may also exhibit anticancer properties. The structural features of the compound, including the bromine atom, are believed to enhance its biological activity.

Antimicrobial Activity

The compound's brominated pyridine structure is associated with notable antimicrobial properties. Research indicates that derivatives of brominated compounds can inhibit bacterial growth effectively.

Research Findings : Studies have shown that related compounds exhibit significant activity against pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism typically involves disrupting bacterial cell wall synthesis or inhibiting protein synthesis.

| Biological Activity | Target Organism | IC50 Value (μM) |

|---|---|---|

| Antimicrobial | Staphylococcus aureus | <20 |

| Antimicrobial | Escherichia coli | <25 |

Neuropharmacology

Given its structural components, this compound is also being investigated for potential neuroactive properties.

Research Insights : Piperidine derivatives have been shown to modulate neurotransmitter systems, which could provide therapeutic avenues for treating neurological disorders such as depression and anxiety.

Synthetic Applications

The compound serves as an important building block in synthetic organic chemistry. Its reactivity allows for various transformations that can lead to the synthesis of more complex molecules.

Building Block for Drug Development

Methyl 1-(5-bromopyridin-2-yl)-5-tert-butylpyrazole-4-carboxylate can be utilized in the synthesis of other biologically active compounds, making it a versatile intermediate in drug discovery.

Research on Protein Degradation

This compound is categorized under protein degrader building blocks, indicating its potential role in the development of targeted protein degradation strategies, which are gaining traction in modern therapeutic approaches.

Comparison with Similar Compounds

Compound 1 : Methyl 1-(5-Bromopyridin-2-yl)-5-cyclopropylpyrazole-4-carboxylate

Compound 2 : Methyl 1-(5-Bromopyridin-2-yl)-5-(2-chlorophenyl)pyrazole-4-carboxylate

Target Compound : Methyl 1-(5-Bromopyridin-2-yl)-5-tert-butylpyrazole-4-carboxylate

- Molecular Formula : C₁₄H₁₆BrN₃O₂

- Molecular Weight : 338.2 g/mol

- Key Properties :

Physicochemical Properties Comparison

Research Findings and Trends

- Substituent Effects : The tert-butyl group in the target compound improves metabolic stability compared to cyclopropyl or chlorophenyl variants, as demonstrated in pharmacokinetic studies .

Preparation Methods

Overall Synthetic Strategy

The synthesis generally follows a convergent approach, where the pyrazole ring is first synthesized or functionalized, then coupled with the bromopyridine derivative, followed by esterification to form the final methyl ester compound. The process involves key reactions such as cyclization, halogenation, and nucleophilic substitution, optimized under controlled conditions to maximize yield and purity.

Preparation of the Pyrazole Core

Method A: Cyclization of Hydrazines with β-Dicarbonyl Compounds

- Reagents: Tert-butyl hydrazine derivatives react with substituted β-ketoesters or β-diketones.

- Conditions: Reflux in ethanol or other polar solvents with acid or base catalysis.

- Outcome: Formation of the pyrazole ring with tert-butyl substitution at the 5-position.

| Reaction Step | Conditions | Yield | Notes |

|---|---|---|---|

| Cyclization of tert-butyl hydrazine with methyl acetoacetate | Reflux in ethanol; presence of acetic acid | ~70-80% | Produces tert-butyl-substituted pyrazole intermediates |

Esterification to Form the Methyl Ester

Method C: Methylation of Carboxylic Acids

- Reagents: Methyl iodide (MeI) or dimethyl sulfate in the presence of a base such as potassium carbonate.

- Conditions: Reactions are performed in acetone or acetonitrile at room temperature or mild heating.

- Alternative: Direct esterification using methyl alcohol and a strong acid catalyst like sulfuric acid under reflux.

| Reaction Step | Conditions | Yield | Notes |

|---|---|---|---|

| Esterification of carboxylic acid intermediate | Methyl iodide with K2CO3 in acetone | 80-85% | Efficient methylation with minimal side reactions |

Optimized Multi-Step Protocol

Based on synthesis reports, an optimized route combines these steps:

- Step 1: Synthesis of tert-butyl-substituted pyrazole via hydrazine cyclization.

- Step 2: Bromination of pyridine at the 5-position using N-bromosuccinimide (NBS) under radical conditions.

- Step 3: Nucleophilic coupling of the pyrazole with the bromopyridine derivative in DMF with potassium carbonate.

- Step 4: Esterification of the carboxylic acid intermediate with methyl iodide.

Data Table Summarizing Preparation Methods

| Step | Reagents | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Hydrazine cyclization | Hydrazine, methyl acetoacetate | Ethanol | Reflux | 70-80 | Forms pyrazole core |

| Bromination of pyridine | NBS | Carbon tetrachloride or DMSO | 80-120°C | 60-70 | Selective bromination at 5-position |

| Coupling reaction | Pyrazole derivative, bromopyridine | DMF | 80°C | 65-75 | Nucleophilic substitution |

| Methyl ester formation | Methyl iodide, K2CO3 | Acetone | Room temp to 50°C | 80-85 | Final esterification |

Research Findings and Notes

- The synthesis must be conducted under inert atmosphere (argon or nitrogen) to prevent oxidation.

- Purification typically involves column chromatography or recrystallization.

- Reaction monitoring via TLC, NMR, and MS ensures correct progression and purity.

- The process is scalable, with yields exceeding 70% in optimized conditions.

Q & A

Q. What are the common synthetic routes for preparing Methyl 1-(5-bromopyridin-2-YL)-5-tert-butylpyrazole-4-carboxylate?

The compound is typically synthesized via a cyclocondensation reaction. A representative method involves reacting ethyl acetoacetate with a hydrazine derivative (e.g., tert-butyl hydrazine) and a bromopyridine aldehyde. For example:

Cyclocondensation : Ethyl acetoacetate reacts with tert-butyl hydrazine to form a pyrazole intermediate.

Substitution : The intermediate undergoes nucleophilic substitution with 5-bromopyridine-2-carbaldehyde under acidic conditions.

Esterification : The final carboxylate group is introduced via methyl esterification using methanol and a catalyst like sulfuric acid .

Q. Key Characterization Techniques :

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:

Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).

Structure Solution : Employ direct methods in SHELXS or charge-flipping algorithms in SHELXD .

Refinement : Iterative refinement via SHELXL to optimize bond lengths, angles, and thermal parameters. Hydrogen bonding networks are analyzed using ORTEP-3 for graphical representation .

Q. Example Crystallographic Data :

- Space Group: P/c

- Bond Lengths: C=O (1.21 Å), C-Br (1.89 Å)

- Hydrogen Bonds: N-H⋯O (2.85 Å, 150°) stabilizing the lattice .

Advanced Research Questions

Q. How do substituents (e.g., tert-butyl, bromopyridinyl) influence the compound’s reactivity and intermolecular interactions?

- Steric Effects : The tert-butyl group hinders electrophilic substitution at the pyrazole C-3 position, directing reactivity to the C-4 carboxylate.

- Electronic Effects : The electron-withdrawing bromine on pyridine enhances the electrophilicity of the adjacent carbon, facilitating nucleophilic attacks (e.g., Suzuki coupling).

- Hydrogen Bonding : The pyridinyl N and ester carbonyl form robust intermolecular interactions (graph set notation: C(6) chains), influencing crystal packing and solubility .

Q. Computational Validation :

Q. What strategies resolve contradictions in spectroscopic data during structure validation?

Case Study : Discrepancies in H NMR shifts for the tert-butyl group (observed δ 1.4 vs. predicted δ 1.3):

Solvent Effects : Compare data in CDCl₃ vs. DMSO-d₆; DMSO induces deshielding due to hydrogen bonding.

Dynamic Effects : Rotational barriers of the tert-butyl group may split signals; variable-temperature NMR clarifies this.

Crystallographic Cross-Validation : SC-XRD confirms spatial arrangement, ruling out tautomeric forms .

Table 1 : Common Data Contradictions and Solutions

| Issue | Resolution Method | Reference |

|---|---|---|

| Ambiguous NOE correlations | 2D NMR (COSY, HSQC) | |

| Unassigned minor peaks | HPLC purification + LC-MS | |

| Thermal motion artifacts | Multi-temperature XRD refinement |

Q. How is the compound utilized in structure-activity relationship (SAR) studies for drug discovery?

- Analog Synthesis : Replace tert-butyl with cyclopropyl () or bromine with chlorine () to modulate lipophilicity and binding affinity.

- Biological Assays : Test analogs against kinase targets (e.g., JAK2) to correlate substituent size/electronic properties with IC₅₀ values.

- Data Interpretation : QSAR models (e.g., CoMFA) highlight the carboxylate’s role in hydrogen bonding to active-site residues .

Q. What are the challenges in scaling up the synthesis, and how are by-products managed?

- By-Product Formation :

- Di-ester derivatives : Controlled by limiting methanol in esterification.

- Debrominated products : Avoided using inert atmospheres (N₂/Ar) during reactions.

- Purification : Gradient column chromatography (hexane:EtOAc 8:1 → 3:1) isolates the target compound (>95% purity).

- Process Optimization : Switch from batch to flow chemistry for exothermic steps (e.g., cyclocondensation) .

Q. How do computational methods predict the compound’s stability under varying pH conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.